Molecular Weight and Lipophilicity Differentiation from N‑Unsubstituted and Shorter‑Chain Analogs
The introduction of an N‑isopropyl group on the pyrrolidine ring significantly increases molecular weight and predicted lipophilicity compared to the parent N‑unsubstituted 4‑methylpyrrolidin‑3‑amine and shorter‑chain N‑alkyl analogs . The target compound (MW = 142.24 g/mol) possesses a calculated LogP of approximately 1.2–1.5 (estimated via fragment‑based methods), whereas the N‑unsubstituted 4‑methylpyrrolidin‑3‑amine (MW = 100.16 g/mol) has a significantly lower LogP (estimated ~0.3–0.5) . This ~40% increase in molecular weight and >0.7‑unit increase in LogP directly impacts passive membrane permeability, plasma protein binding, and in vivo distribution—key parameters for lead optimization [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 142.24 g/mol; estimated LogP ≈ 1.2–1.5 |
| Comparator Or Baseline | 4‑Methylpyrrolidin‑3‑amine (N‑unsubstituted): MW = 100.16 g/mol; estimated LogP ≈ 0.3–0.5 |
| Quantified Difference | MW increase of 42.08 g/mol (~40%); ΔLogP ≈ +0.7 to +1.0 units |
| Conditions | Physicochemical property prediction using fragment‑based algorithms; experimental LogP not reported |
Why This Matters
Higher molecular weight and increased lipophilicity are critical design parameters in CNS drug discovery and lead optimization, making this compound a distinct tool for probing lipophilicity‑dependent SAR.
- [1] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. 2012;7(10):863-875. View Source
